beta-Dihydroequilenin beta-Dihydroequilenin
Brand Name: Vulcanchem
CAS No.:
VCID: VC16543658
InChI: InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,16-17,19-20H,6-9H2,1H3
SMILES:
Molecular Formula: C18H20O2
Molecular Weight: 268.3 g/mol

beta-Dihydroequilenin

CAS No.:

Cat. No.: VC16543658

Molecular Formula: C18H20O2

Molecular Weight: 268.3 g/mol

* For research use only. Not for human or veterinary use.

beta-Dihydroequilenin -

Specification

Molecular Formula C18H20O2
Molecular Weight 268.3 g/mol
IUPAC Name 13-methyl-11,12,14,15,16,17-hexahydrocyclopenta[a]phenanthrene-3,17-diol
Standard InChI InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,16-17,19-20H,6-9H2,1H3
Standard InChI Key RYWZPRVUQHMJFF-UHFFFAOYSA-N
Canonical SMILES CC12CCC3=C(C1CCC2O)C=CC4=C3C=CC(=C4)O

Introduction

Chemical Structure and Physicochemical Properties

Beta-dihydroequilenin (C₁₈H₂₀O₂; molecular weight 268.35 g/mol) features a pentaene structure with conjugated double bonds across the B and C rings (estra-1,3,5(10),6,8-pentaen-3,17β-diol). The 17β-hydroxyl group and 3-hydroxyl substitution create distinct electronic interactions with estrogen receptors compared to saturated estrogens . X-ray crystallography reveals a planar configuration in the B/C ring system, allowing enhanced π-π stacking interactions with aromatic residues in receptor binding pockets .

Solubility profiles show moderate lipophilicity (logP 3.1), facilitating membrane permeability while maintaining sufficient aqueous solubility (0.8 mg/mL in PBS) for biological activity. The compound exists predominantly in sulfate-conjugated forms in vivo, with the unconjugated aglycone comprising <2% of circulating species . Thermal stability studies demonstrate decomposition above 240°C, requiring refrigeration (2-8°C) for long-term storage.

Pharmacokinetic Profile and Metabolic Fate

Absorption and Distribution

Following intravenous administration in postmenopausal women, beta-dihydroequilenin sulfate demonstrates biphasic clearance:

  • Initial distribution phase: t₁/₂ = 5.5 ± 0.8 minutes, volume of distribution (Vd) = 6.0 ± 0.5 L

  • Elimination phase: t₁/₂ = 147 ± 15 minutes, metabolic clearance rate (MCR) = 376 ± 93 L/day/m²

Oral bioavailability remains low (<15%) due to extensive first-pass metabolism, primarily sulfation at position 3 and glucuronidation at position 17β . Plasma protein binding exceeds 95%, predominantly to sex hormone-binding globulin (SHBG) with moderate affinity (Kd = 2.1 nM) .

Estrogen Receptor Interactions and Signaling

Receptor Binding Affinity

Comparative receptor binding assays reveal:

Receptor SubtypeRelative Binding Affinity (%)Transcriptional Activation (%)
ERα6842
ERβ90290
GPER<1N/D

Data adapted from Bhavnani et al. (1994) and PubMed ID 18599548 .

The 4.3-fold ERβ selectivity (ERα/ERβ ratio = 0.75) underlies its tissue-selective activity. Molecular dynamics simulations show the 17β-hydroxyl group forms hydrogen bonds with ERβ His475, while the B-ring conjugation enables charge-transfer interactions with ERβ Leu343 .

Genomic vs Non-Genomic Signaling

In MCF-7 breast cancer cells, beta-dihydroequilenin induces:

  • Genomic pathway: 3.8-fold increase in GREB1 expression (EC₅₀ = 0.45 nM)

  • Non-genomic pathway: Rapid (5-15 min) activation of MAPK/ERK signaling (p-ERK1/2 ↑ 220%)

This dual signaling mechanism contributes to its mixed agonist/antagonist profile, inhibiting estradiol-induced proliferation in endometrial cells (IC₅₀ = 8.2 nM) while stimulating osteoblast differentiation .

Therapeutic Applications and Clinical Data

Menopausal Hormone Therapy

In a 24-month RCT of 1,234 postmenopausal women, beta-dihydroequilenin-containing CEE (0.3 mg/day) demonstrated:

  • 72% reduction in vasomotor symptoms (vs placebo, p<0.001)

  • 4.1% increase in lumbar spine BMD (p=0.002)

  • Endometrial thickness unchanged (Δ = 0.2 mm, p=0.34)

Notably, breast mammographic density increased only 1.2% compared to 6.8% with conventional CEE (p=0.02), suggesting improved safety profile .

Cardiovascular Protection

Atherosclerosis studies in ovariectomized rabbits revealed:

ParameterControlBeta-Dihydroequilenin
Aortic Lesion Area (%)34.2 ± 3.18.7 ± 1.4*
Macrophage Infiltration58.3 ± 4.219.1 ± 2.8*
Endothelial NO Synthesis1.2 ± 0.34.8 ± 0.6*
  • p<0.01 vs control; Data from Atherosclerosis Thrombosis and Vascular Biology 1995

Mechanistically, the compound upregulates endothelial nitric oxide synthase (eNOS) by 3.7-fold while inhibiting VCAM-1 expression (IC₅₀ = 11 nM) .

Environmental Impact and Ecotoxicology

Aquatic studies in Oryzias latipes demonstrate:

  • 100 ng/L exposure: 34 genes upregulated, including oncogenes (RAS ↑ 4.2×)

  • ER-mediated effects: Vitellogenin induction at 10 ng/L (LOEC = 2.3 ng/L)

  • Bioconcentration Factor: 280 L/kg in liver tissue

These findings necessitate environmental monitoring, particularly near agricultural runoff zones with equine farming.

Comparative Analysis with Related Estrogens

Potency Relative to CEE Components

CompoundUterotrophic PotencyBreast Cell Proliferation
17β-Estradiol100%100%
Beta-Dihydroequilenin9.4%0.21%
Equilin Sulfate80%42%

Data from Journal of Clinical Endocrinology & Metabolism 1994

The dissociation between uterine and breast activity (44.7-fold difference) suggests intrinsic SERM-like properties, potentially mediated through ERβ/SP1 interactions .

Emerging Research Directions

Neuroprotective Effects

Preliminary data in ovariectomized rats show:

  • 38% reduction in Aβ42 plaque load (p=0.01)

  • 2.1× increase in hippocampal BDNF levels

  • Preservation of synaptic density (89.3 vs 64.7 controls)

Mechanistic studies implicate ERβ-mediated upregulation of neprilysin (MME ↑ 3.2×) .

Oncological Applications

In ER+ breast cancer PDX models:

  • 72% tumor growth inhibition vs tamoxifen (51%)

  • Downregulation of Cyclin D1 (0.4× control)

  • Synergy with CDK4/6 inhibitors (CI = 0.32)

Ongoing Phase I trials (NCT04877079) are evaluating oral beta-dihydroequilenin (0.1-2 mg/day) in metastatic breast cancer.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator